4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione
Description
Properties
IUPAC Name |
4-(2-methoxyethylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-7-6-12-10-8-4-2-3-5-9(8)13-11(16)14-10/h2-5H,6-7H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXFOZYJIUOBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=S)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzylamine with appropriate reagents to form the quinazoline core, followed by functionalization to introduce the thione group. One common method involves the use of dithiocarbamate intermediates, which are then cyclized to form the desired quinazoline-thione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the formation of the quinazoline core .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amino and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline core .
Scientific Research Applications
4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Table 2: Pharmacological Comparison of Quinazoline-2(1H)-thione Derivatives
Key Insights:
- Enzyme Inhibition: The 2-methoxyethylamino group may optimize interactions with hydrophobic enzyme pockets while maintaining solubility, as seen in Bcl-xL inhibitors like DCBL55 .
- Antiviral and Cytotoxic Activity : Thiophene-substituted analogs show potent anti-HIV activity, suggesting that electron-rich substituents enhance viral target engagement . In contrast, the target compound’s methoxyethyl group may favor different mechanisms, such as kinase inhibition.
- Protease Inhibition : Bischalcone derivatives demonstrate competitive cathepsin inhibition, highlighting the role of extended aromatic systems in target binding .
Biological Activity
4-[(2-Methoxyethyl)amino]quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered significant attention due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents against various diseases, including cancer, infections, and inflammatory conditions. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Synthesis
The compound this compound features a quinazoline backbone with a methoxyethyl amino substituent at the 4-position and a thione functional group at the 2-position. This structural configuration is critical for its biological activity.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the condensation of appropriate amines with isothiocyanates or thioketones to yield thione derivatives.
Antimicrobial Activity
Quinazoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . A systematic review highlighted that modifications in the quinazoline structure could enhance antimicrobial efficacy .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 4-MEAQ | Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 11 | 80 |
Anticancer Activity
The anticancer potential of quinazoline derivatives is well-documented. Research indicates that compounds with a quinazoline core can act as tyrosine kinase inhibitors, crucial in cancer therapy due to their role in cell proliferation and survival . Specifically, studies have shown that derivatives such as this compound exhibit cytotoxic effects against various cancer cell lines.
In vitro studies demonstrated that this compound could significantly reduce cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.98 |
| HepG2 | 18.79 |
Anti-inflammatory Activity
Quinazolines have also been evaluated for their anti-inflammatory properties. In experimental models, compounds similar to this compound exhibited superior anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in managing inflammatory diseases .
Case Study 1: Antimycobacterial Activity
A study focused on the antimycobacterial activity of various quinazoline derivatives found that compounds structurally related to this compound showed promising results against Mycobacterium tuberculosis . The conversion of oxo groups into thioxo functions generally enhanced their activity .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, researchers synthesized a series of quinazoline derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that modifications in substituents significantly influenced antitumor activity, with some derivatives achieving IC50 values lower than those of established chemotherapeutics .
Q & A
Q. What are the common synthetic routes for 4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione?
The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives followed by thionation. A key step involves treating 4-aminoquinazoline precursors with phosphorus pentasulfide (P₂S₅) to introduce the thione group at position 2. For example, ferrocenyl-substituted quinazoline thiones were prepared by thionating 4(3H)-quinazolinone with P₂S₅ under reflux in anhydrous toluene . Reaction optimization (e.g., solvent selection, temperature, and stoichiometry) is critical to achieving yields >70%. Alternative routes include methylation of 2-mercaptoquinazoline derivatives using "soft" methylating agents like methyl iodide in basic media .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (XRD) is the gold standard. Software suites like WinGX and ORTEP-3 are used for data refinement and visualization . Key parameters include hydrogen bonding (e.g., N–H···S interactions) and π-stacking, which stabilize the lattice. For similar thione derivatives, Hirshfeld surface analysis revealed that S···H (12.7%) and N···H (10.3%) contacts dominate intermolecular interactions . Unit cell parameters (e.g., space group, Z-value) and torsion angles should be cross-validated with DFT-optimized geometries .
Q. What spectroscopic methods confirm the compound’s purity and structure?
- NMR : ¹H/¹³C NMR identifies the (2-methoxyethyl)amino group (δ 3.3–3.5 ppm for OCH₂CH₂ and δ 1.8–2.1 ppm for NH). The thione (C=S) group quenches aromatic proton signals near δ 7.5–8.5 ppm .
- FT-IR : A strong C=S stretch appears at 1150–1250 cm⁻¹. N–H stretches are observed at 3200–3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks, with fragmentation patterns consistent with quinazoline-thione scaffolds .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Molecular Docking : Dock the compound into target proteins (e.g., VEGFR-2 or HIV protease) using AutoDock Vina. For quinazoline derivatives, pyrimidin-2(1H)-thione spacers enhance binding affinity to VEGFR-2 (ΔG ≈ −9.2 kcal/mol) compared to pyrazoline analogs .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study redox behavior. Ferrocenyl-substituted thiones exhibit one-electron oxidation at E₁/₂ ≈ 0.45 V vs. Ag/AgCl, localized on the ferrocene unit .
- ADMET Prediction : Use SwissADME to evaluate lipophilicity (LogP ≈ 2.1) and blood-brain barrier permeability, which are critical for CNS-targeted drug design .
Q. How should researchers address contradictions in reported biological activity data?
- Replicate Assays : Test the compound in multiple cell lines (e.g., MCF-7 for anticancer activity, MT-4 for anti-HIV) with standardized protocols .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from incomplete thionation (e.g., residual quinazolinone) may skew bioactivity results .
- Mechanistic Studies : Perform kinase inhibition assays (e.g., EGFR or VEGFR-2) to clarify target specificity. For example, pyrimidinethione derivatives show IC₅₀ values <10 µM against EGFR .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : React with HCl or sodium hydroxide to generate water-soluble salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≈ 150 nm) for sustained release.
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
Q. How does the (2-methoxyethyl)amino substituent influence electronic properties?
The electron-donating methoxy group increases electron density on the quinazoline ring, stabilizing the thione tautomer. Cyclic voltammetry shows a 60 mV anodic shift in oxidation potential compared to unsubstituted analogs, indicating enhanced electron richness . Substituent effects can be quantified via Hammett constants (σ ≈ −0.27 for OCH₂CH₂) .
Data Contradiction Analysis Example
Issue: Discrepancies in antimicrobial activity (e.g., MIC ranging from 8 µg/mL to >64 µg/mL).
Resolution:
Verify strain-specific resistance (e.g., Gram-negative vs. Gram-positive bacteria) .
Assess compound stability under assay conditions (e.g., pH 7.4 vs. acidic media) .
Compare with control agents (e.g., ciprofloxacin) to normalize potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
